molecular formula C13H7Cl2FO B117913 3,4-Dichloro-4'-fluorobenzophenone CAS No. 157428-51-8

3,4-Dichloro-4'-fluorobenzophenone

Cat. No.: B117913
CAS No.: 157428-51-8
M. Wt: 269.09 g/mol
InChI Key: BEONTTCZHDFDLF-UHFFFAOYSA-N
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Description

3,4-Dichloro-4’-fluorobenzophenone is an organic compound with the molecular formula C13H7Cl2FO It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and fluorine atoms

Scientific Research Applications

3,4-Dichloro-4’-fluorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-4’-fluorobenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 3,4-dichlorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in a non-polar solvent like dichloromethane under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 3,4-Dichloro-4’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-4’-fluorobenzophenone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide (NaNH2) or thiourea in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted benzophenones with various functional groups.

    Reduction: 3,4-Dichloro-4’-fluorobenzhydrol.

    Oxidation: 3,4-Dichloro-4’-fluorobenzoic acid.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-4’-fluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar structure but lacks the fluorine atom.

    4-Fluorobenzophenone: Contains a fluorine atom but lacks the chlorine atoms.

    3,4-Dichlorobenzophenone: Similar structure but lacks the fluorine atom.

Uniqueness

3,4-Dichloro-4’-fluorobenzophenone is unique due to the presence of both chlorine and fluorine substituents on the benzophenone core. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for various applications.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEONTTCZHDFDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461702
Record name 3,4-DICHLORO-4'-FLUOROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157428-51-8
Record name 3,4-DICHLORO-4'-FLUOROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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